2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol
Description
This compound features a benzyl core substituted at the 3-position with a methoxy group and at the 4-position with a 1-phenyl-1H-tetrazol-5-yloxy moiety. The benzylamine group is further functionalized with an ethanolamine side chain (-NH-CH₂-CH₂-OH).
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethanol |
InChI |
InChI=1S/C17H19N5O3/c1-24-16-11-13(12-18-9-10-23)7-8-15(16)25-17-19-20-21-22(17)14-5-3-2-4-6-14/h2-8,11,18,23H,9-10,12H2,1H3 |
InChI Key |
CFDUJHJSNQGPSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCO)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile.
Coupling Reaction: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Aminoethanol Addition: The final step involves the addition of aminoethanol to the intermediate product, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 2-[({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINO]ETHAN-1-OL exerts its effects involves its interaction with specific molecular targets. The tetrazole ring and aminoethanol moiety are key functional groups that enable binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
*Estimated based on structural similarity.
Key Findings:
Tetrazole vs. Thiazole/Thiadiazole: The tetrazole group in the target compound offers superior metabolic stability compared to thiazole derivatives (e.g., ), which are prone to oxidation. However, thiazole-based compounds exhibit notable antioxidant activity, suggesting divergent therapeutic applications .
Substituent Effects: Halogenation: The bromo and fluoro substituents in ’s compound increase molecular mass (398.27 vs. ~350–400 for the target) and lipophilicity (logP ~2.5–3.0*), which may enhance blood-brain barrier penetration but reduce aqueous solubility . Alcohol Chain Length: Replacing ethanolamine with 2-propanol () extends the alkyl chain, likely increasing logP by ~0.5–1.0 units, which could improve membrane permeability but reduce renal clearance .
Bioisosteric Relationships :
- The tetrazole ring in the target compound mimics carboxylic acid groups (as seen in Diovan, ), enabling ionic interactions without the acidity. This contrasts with sulfonyl or carbonyl groups in thiadiazole derivatives (), which may alter binding kinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive amination (similar to ) or nucleophilic substitution (as in ). Comparatively, thiazole derivatives () require multistep cyclization, reducing yield scalability .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 329.35 g/mol
- Key Functional Groups :
- Methoxy group (-OCH)
- Tetrazole ring
- Amino group (-NH)
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of a tetrazole ring is often associated with enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, including U-937 and SK-MEL-1. The IC values ranged from 5.7 to 12.2 μM, indicating potent activity against these cells. The mechanism of action was linked to apoptosis induction, suggesting that the compound may trigger programmed cell death pathways in cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to cell death.
- Modulation of Signaling Pathways : Interaction with specific cellular receptors or enzymes could alter signaling cascades involved in tumor growth and survival.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC values between 5.7 - 12.2 μM | |
| Antidiabetic | Improved insulin sensitivity | |
| Mechanism | Induces apoptosis, inhibits proliferation |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could include:
- In vivo Studies : Assessing the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Analysis: Exploring modifications to enhance potency and selectivity.
- Clinical Trials : Evaluating therapeutic potential in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
